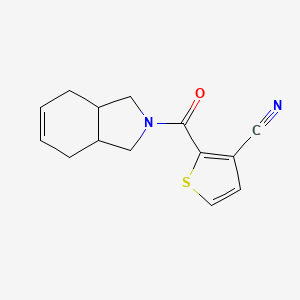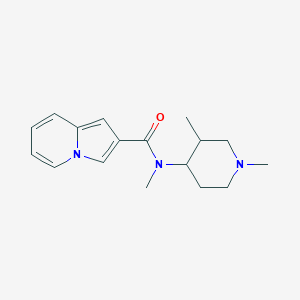
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPI-1 belongs to the class of isoindolinones and is known to exhibit potent biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the inhibition of HDACs and the NF-κB pathway. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to the repression of gene expression. 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the repression of oncogenes.
The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation. 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one inhibits the activity of the NF-κB pathway by preventing the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus, leading to the repression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one are mainly attributed to its inhibition of HDACs and the NF-κB pathway. The inhibition of HDACs leads to the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell growth and proliferation. The inhibition of the NF-κB pathway leads to the repression of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potent biological activities and its relatively simple and efficient synthesis. However, the limitations of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another potential direction is the development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one derivatives with improved potency and selectivity. Additionally, the use of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in combination with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that exhibits potent biological activities and has potential applications in various fields, including medicinal chemistry and immunology. Its mechanism of action involves the inhibition of HDACs and the NF-κB pathway, leading to the inhibition of cancer cell growth and proliferation and the inhibition of inflammation. The future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one include the optimization of the synthesis method and the development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the reaction of 2-acetylpyridine and 3,4-dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds via a tandem cyclization process to yield the desired product. The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one is a relatively simple and efficient process, making it an attractive target for chemical synthesis.
Scientific Research Applications
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer.
In addition to its anti-cancer activity, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation.
properties
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-7-13(14(18)16-10)15(19)17-8-11-4-2-3-5-12(11)9-17/h2-3,6-7,11-12H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBVREXWYKLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)



![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
